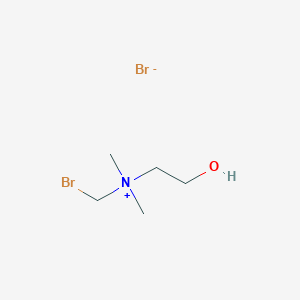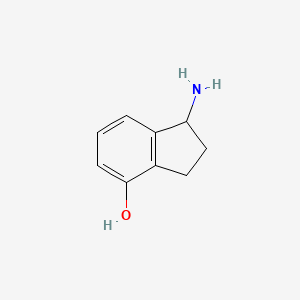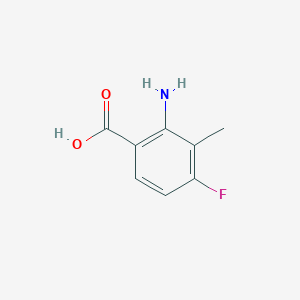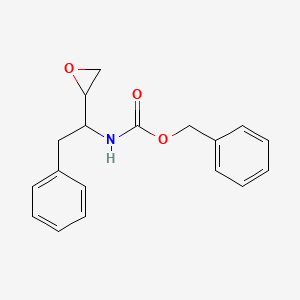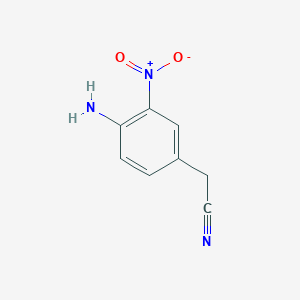
2-(Pyrimidin-2-yl)acetonitrile
Vue d'ensemble
Description
“2-(Pyrimidin-2-yl)acetonitrile” is a chemical compound with the molecular formula C6H5N3 . It is a pyrimidine derivative, which are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of “2-(Pyrimidin-2-yl)acetonitrile” and its derivatives has been reported in several studies . For instance, a Pd-catalyzed regioselective annulation reaction of propargyl carbonates and 2- (pyridine-2-yl) acetonitrile derivatives has been accomplished, providing a straightforward and efficient access to polysubstituted indolizines .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-2-yl)acetonitrile” consists of a pyrimidine ring attached to an acetonitrile group . The InChI string for this compound is InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2 .Chemical Reactions Analysis
Pyrimidine compounds, including “2-(Pyrimidin-2-yl)acetonitrile”, have been found to undergo various chemical reactions, leading to the formation of a wide range of derivatives with diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyrimidin-2-yl)acetonitrile” include a molecular weight of 119.12 g/mol, a topological polar surface area of 49.6 Ų, and a complexity of 118 .Applications De Recherche Scientifique
Anti-Fibrosis Activity
2-(Pyrimidin-2-yl)acetonitrile derivatives have been found to exhibit significant anti-fibrotic activities . A series of these derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Anti-Cancer Activity
Pyrimidine derivatives, including 2-(Pyrimidin-2-yl)acetonitrile, have been reported to exhibit anti-cancer activities . They have been used in the modulation of myeloid leukemia . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Anti-Inflammatory Activity
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anti-Microbial Activity
Pyrimidine derivatives are known to exhibit antimicrobial activities . They have been used in the treatment of various microbial infections .
Anti-Viral Activity
Pyrimidine derivatives have also been reported to exhibit antiviral activities . They have been used in the treatment of various viral infections .
Anti-Parasitic Activity
Pyrimidine derivatives have been reported to exhibit antiparasitic activities . They have been used in the treatment of various parasitic infections .
Mécanisme D'action
Orientations Futures
The future directions for “2-(Pyrimidin-2-yl)acetonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, some derivatives of “2-(Pyrimidin-2-yl)acetonitrile” have shown promising anti-fibrotic activities, suggesting potential for development into novel anti-fibrotic drugs .
Propriétés
IUPAC Name |
2-pyrimidin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWCUVURNLRARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570679 | |
| Record name | (Pyrimidin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)acetonitrile | |
CAS RN |
59566-45-9 | |
| Record name | (Pyrimidin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





